molecular formula C9H20Cl2N2 B15313466 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride

1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B15313466
M. Wt: 227.17 g/mol
InChI Key: HKPIQRTWEYYKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N2 It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from readily available precursors such as 1,4-dibromobutane and methylamine. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction. This can be achieved using reagents like diazomethane or diiodomethane in the presence of a catalyst such as copper(I) chloride.

    Formation of the Final Compound: The final step involves the reaction of the cyclopropane-containing intermediate with 1-methylpiperidine to form 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine. The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), Ammonia (NH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure but lacks the cyclopropane ring, which may result in different chemical and biological properties.

    4-(4-Methylpiperidin-1-yl)aniline: Another related compound with a piperidine ring, but with different substituents, leading to variations in reactivity and applications.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-11-6-2-8(3-7-11)9(10)4-5-9;;/h8H,2-7,10H2,1H3;2*1H

InChI Key

HKPIQRTWEYYKCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2(CC2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.